N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of heterocyclic compounds. It features a chromeno-thiazole moiety fused with a cyclohexanecarboxamide group.
Mechanism of Action
Target of Action
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide is a compound that contains a thiazole ring . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, including electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents may affect their bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Chromeno-Thiazole Core: This step involves the cyclization of appropriate precursors to form the chromeno-thiazole core.
Attachment of the Cyclohexanecarboxamide Group: The chromeno-thiazole intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds share a similar chromeno-thiazole core but differ in their functional groups and biological activities.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of a chromeno-thiazole core with a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16(11-6-2-1-3-7-11)19-17-18-15-12-8-4-5-9-13(12)21-10-14(15)22-17/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVZZXDBFXVQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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